molecular formula C14H16F3NO3 B5427226 4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine

4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine

Cat. No. B5427226
M. Wt: 303.28 g/mol
InChI Key: UTVHTHPTOZUVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity among recreational drug users in recent years. This compound has been identified in various herbal blends and is sold as a legal alternative to marijuana. However, due to its high potency and potential health risks, MMB-FUBINACA has been classified as a Schedule I controlled substance in the United States.

Mechanism of Action

4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain and immune system, respectively. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of cannabinoids. This compound also has a high binding affinity for the receptors, which makes it more potent than natural cannabinoids such as THC.
Biochemical and Physiological Effects:
The use of this compound has been associated with a range of adverse effects, including cardiovascular complications, respiratory depression, and acute kidney injury. These effects are thought to be due to the high potency of the compound and its ability to bind to the CB1 and CB2 receptors. This compound has also been shown to induce oxidative stress and inflammation in animal models, which may contribute to its toxic effects.

Advantages and Limitations for Lab Experiments

4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. This makes it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, the high toxicity and potential health risks associated with this compound limit its use in animal models and clinical studies.

Future Directions

Future research on 4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine should focus on the development of safer and more selective synthetic cannabinoids for use as research tools. This may involve the modification of the chemical structure of this compound to reduce its toxicity and improve its selectivity for the CB1 and CB2 receptors. Additionally, studies should be conducted to investigate the long-term effects of synthetic cannabinoids on the brain and immune system, as well as their potential for addiction and abuse.

Synthesis Methods

The synthesis of 4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine involves the reaction of 4-(2-methoxy-6-methylbenzoyl) chloride with 2-(trifluoromethyl)morpholine in the presence of a base such as potassium carbonate. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine has been used as a research tool to investigate the effects of synthetic cannabinoids on the endocannabinoid system. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in animal models.

properties

IUPAC Name

(2-methoxy-6-methylphenyl)-[2-(trifluoromethyl)morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c1-9-4-3-5-10(20-2)12(9)13(19)18-6-7-21-11(8-18)14(15,16)17/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVHTHPTOZUVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)N2CCOC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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